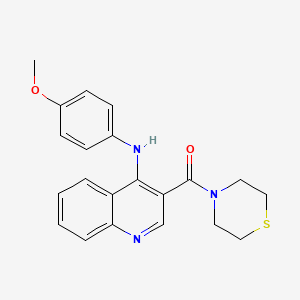

N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(4-Methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a methoxyphenylamino group at position 4 and a thiomorpholine-4-carbonyl moiety at position 3. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors . The thiomorpholine group introduces sulfur atoms into the structure, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing analogs like morpholine.

Properties

IUPAC Name |

[4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDVRTQBQCLJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves the reaction of 4-methoxyaniline with quinoline derivatives under specific conditions. One common method includes the use of methanesulfonic acid and sodium iodide as catalysts in an aza-Michael addition followed by intramolecular annulation . This method is favored for its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher throughput and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogenated derivatives are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development. This article explores the scientific research applications of this compound, focusing on its biological activity, synthesis, and potential therapeutic uses.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The targeting of fumarate hydratase in M. tuberculosis has been highlighted as a promising approach, with certain quinoline derivatives acting as inhibitors of this enzyme, thus hindering bacterial growth .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Studies have demonstrated that modifications to the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer types . The incorporation of the thiomorpholine group may further improve selectivity and reduce off-target effects.

Neuropharmacological Effects

Quinoline-based compounds are also under investigation for their neuropharmacological effects. The ability of certain derivatives to inhibit dopamine reuptake suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, typically involving multi-step reactions that include the formation of the quinoline core followed by functionalization with the thiomorpholine and methoxy groups. Recent advancements in synthetic methodologies have allowed for more efficient routes to these complex structures.

Case Study: Synthesis Methodology

One notable synthesis approach involves the use of amide bond formation techniques, where the thiomorpholine carbonyl is coupled with an appropriate amine under controlled conditions to yield the target compound. The optimization of reaction conditions can significantly influence yield and purity .

Comparative Analysis of Related Compounds

A comparison table highlighting the biological activities of various quinoline derivatives provides insight into their relative efficacy:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

- Substituent Effects: Thiomorpholine vs. Morpholine/Carboxamide: The thiomorpholine group replaces oxygen with sulfur, increasing electron-donating capacity and possibly improving membrane permeability compared to morpholine or carboxamide derivatives .

Research Implications and Gaps

- Biological Studies: The biological activity of thiomorpholine-containing quinolines remains unexplored in the cited literature, warranting further investigation into kinase inhibition or antimicrobial effects.

- Synthesis Optimization : Adaptation of Pd-catalyzed cross-coupling (as in 4k ) or carboxamide protocols (as in 38–40 ) could be explored for scalable production.

Biological Activity

N-(4-Methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a methoxyphenyl group and a thiomorpholine carbonyl moiety. The synthesis typically involves multi-step reactions, including the formation of the quinoline scaffold followed by the introduction of the thiomorpholine and methoxyphenyl groups.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 342.41 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO and DMF |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87MG). The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative activity.

Mechanism of Action:

The compound's mechanism involves the induction of apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation. Additionally, it may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting that it may serve as a lead compound for developing new antibiotics.

Case Studies

-

Case Study on Antitumor Efficacy

A study conducted on U87MG glioblastoma cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the compound's role as an apoptosis inducer. -

Case Study on Antimicrobial Properties

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at sub-MIC concentrations, this compound inhibited biofilm formation, which is critical for bacterial virulence.

Research Findings

A comprehensive review of literature indicates that derivatives of quinoline compounds often exhibit diverse biological activities. The structural modifications seen in this compound enhance its interaction with biological targets, leading to improved efficacy compared to parent compounds.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.